N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide
Description
N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a carboxamide group, a thiadiazole ring, and a dimethylphenyl ethyl group
Properties
IUPAC Name |
N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5OS/c1-4-17-21-19(26-22-17)24-12-10-23(11-13-24)18(25)20-9-8-16-14(2)6-5-7-15(16)3/h5-7H,4,8-13H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZXFISDEMMYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCN(CC2)C(=O)NCCC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is functionalized with a carboxamide group through the reaction of piperazine with isocyanates or carbamoyl chlorides.
Coupling Reactions: The final step involves coupling the thiadiazole derivative with the piperazine derivative. This can be achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the dimethylphenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains, making it a candidate for antimicrobial drug development.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Chemical Industry: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions, which can inhibit enzyme activity. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,6-dimethylphenyl)ethyl]-4-(1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide: Lacks the ethyl group on the thiadiazole ring.
N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide: Contains a methyl group instead of an ethyl group on the thiadiazole ring.
Uniqueness
The presence of the ethyl group on the thiadiazole ring in N-[2-(2,6-dimethylphenyl)ethyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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